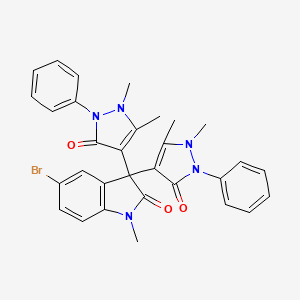
5-Bromo-3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methylindol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methylindol-2-one is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methylindol-2-one typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Bromination of the indole ring.
- Formation of the pyrazole rings through cyclization reactions.
- Coupling of the pyrazole rings with the indole core.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the biological activity.
Substitution: Halogen substitution reactions can be performed to introduce different substituents on the indole or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various substituted indole and pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methylindol-2-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors, leading to modulation of signaling pathways.
Pathways: Involvement in key biological pathways, such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methylindol-2-one: Lacks the bromine substituent.
5-Chloro-3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methylindol-2-one: Contains a chlorine substituent instead of bromine.
Uniqueness
The presence of the bromine atom in 5-Bromo-3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methylindol-2-one may confer unique properties, such as increased reactivity or altered biological activity, compared to its analogs.
Properties
IUPAC Name |
5-bromo-3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28BrN5O3/c1-19-26(28(38)36(34(19)4)22-12-8-6-9-13-22)31(24-18-21(32)16-17-25(24)33(3)30(31)40)27-20(2)35(5)37(29(27)39)23-14-10-7-11-15-23/h6-18H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVRKURHCKBZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C3(C4=C(C=CC(=C4)Br)N(C3=O)C)C5=C(N(N(C5=O)C6=CC=CC=C6)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













